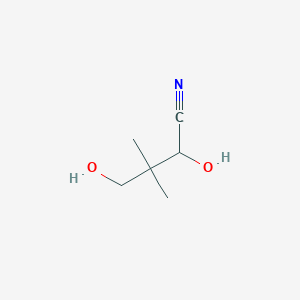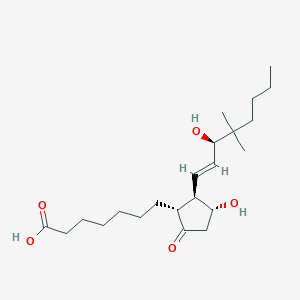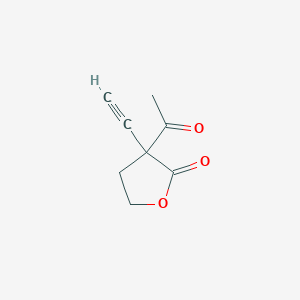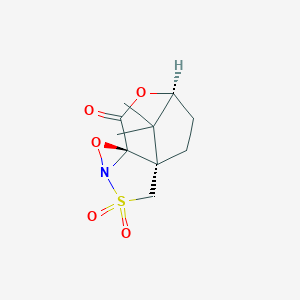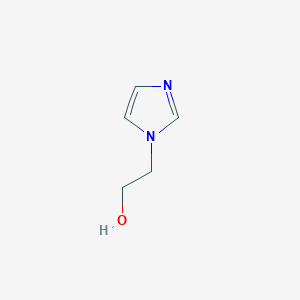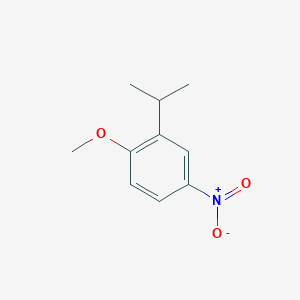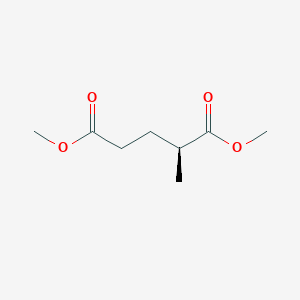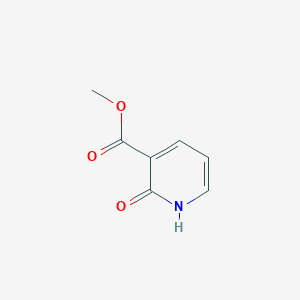
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Descripción general
Descripción
“Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the molecular formula C7H7NO3 . It is also known as "methyl 2-hydroxynicotinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” consists of a pyridine ring with a methyl ester group and an oxo group . The InChI code for this compound is1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) . Physical And Chemical Properties Analysis
“Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” has a molecular weight of 153.14 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 . The exact mass of the compound is 153.042593085 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate has been a subject of interest in the synthesis of various chemical compounds. Kappe and Roschger (1989) explored its reactions in the synthesis of Biginelli-compounds, leading to the development of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others (Kappe & Roschger, 1989). Additionally, Wang et al. (2005) described an efficient one-pot synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylate derivatives using a novel tandem [3+3] annulation method (Wang, Tan, Li, & Hu, 2005).
Pharmacological Applications
In pharmacology, this compound has shown potential in the development of various drugs. For instance, Youngdale and Oglia (1985) discovered that certain derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids exhibit hypoglycemic properties, making them potential candidates for oral hypoglycemic agents (Youngdale & Oglia, 1985).
Cardiotonic Activity
The compound has also been studied for its cardiotonic activity. Fossa et al. (1997) synthesized derivatives of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, finding that some showed positive inotropic activity compared to milrinone, a known cardiotonic agent (Fossa et al., 1997). This highlights its potential use in treating heart-related conditions.
Structural and Optical Properties
Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and junction characteristics of pyridine derivatives, including methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. They reported on the thermal, structural, and optical properties, as well as the diode characteristics of these compounds (Zedan, El-Taweel, & El-Menyawy, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBTMNCGYLTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906037 | |
| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate | |
CAS RN |
10128-91-3 | |
| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



